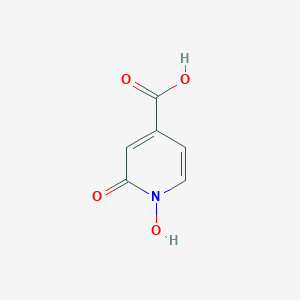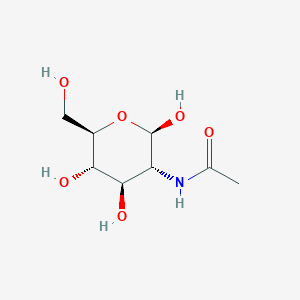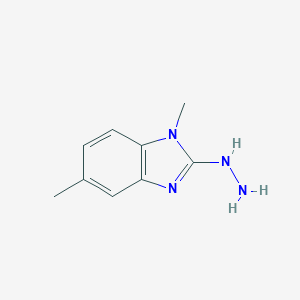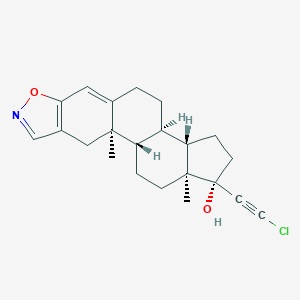
21-Chlorodanazol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Chlorodanazol is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of danazol, a synthetic steroid that has been used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema. 21-Chlorodanazol has been found to have unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 21-Chlorodanazol is not fully understood, but it is believed to involve the binding of the compound to androgen receptors. This binding activates the receptor and initiates a series of downstream signaling events that ultimately lead to changes in gene expression and cellular function.
Effets Biochimiques Et Physiologiques
Studies have shown that 21-Chlorodanazol can have a range of biochemical and physiological effects, depending on the specific cell type and experimental conditions. In some cases, this compound has been found to inhibit the growth and proliferation of cancer cells. In other cases, it has been shown to stimulate the growth and differentiation of certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 21-Chlorodanazol in lab experiments is its high affinity for the androgen receptor. This makes it a valuable tool for studying androgen signaling pathways and the role of steroid hormones in various biological processes. However, one limitation of this compound is its potential to interact with other steroid receptors, which can complicate experimental results.
Orientations Futures
There are several potential future directions for research involving 21-Chlorodanazol. One area of interest is the development of new and improved synthetic analogs of this compound that have even higher affinity for the androgen receptor. Another potential direction is the investigation of the role of 21-Chlorodanazol in the treatment of various diseases, including breast cancer and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other steroid receptors.
Méthodes De Synthèse
The synthesis of 21-Chlorodanazol involves the reaction of danazol with thionyl chloride in the presence of a base. This reaction results in the replacement of a hydrogen atom on the steroid ring with a chlorine atom. The resulting compound is purified using standard chromatographic techniques.
Applications De Recherche Scientifique
21-Chlorodanazol has been used in a variety of scientific research applications, including studies of hormone receptors, gene expression, and cell signaling pathways. This compound has been found to have a high affinity for the androgen receptor, making it a valuable tool for studying androgen signaling pathways. Additionally, 21-Chlorodanazol has been used to investigate the role of steroid hormones in the development and progression of breast cancer.
Propriétés
Numéro CAS |
121565-23-9 |
|---|---|
Nom du produit |
21-Chlorodanazol |
Formule moléculaire |
C22H26ClNO2 |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
(1S,2R,13R,14S,17S,18S)-17-(2-chloroethynyl)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C22H26ClNO2/c1-20-12-14-13-24-26-19(14)11-15(20)3-4-16-17(20)5-7-21(2)18(16)6-8-22(21,25)9-10-23/h11,13,16-18,25H,3-8,12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 |
Clé InChI |
HJKQEKJFOUTKGJ-WNHSNXHDSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=CC5=C(C[C@]34C)C=NO5 |
SMILES |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5 |
SMILES canonique |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5 |
Synonymes |
21-chlorodanazol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



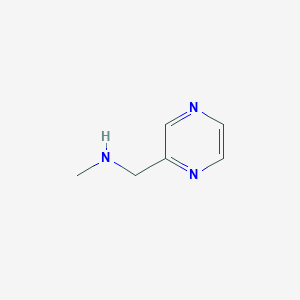
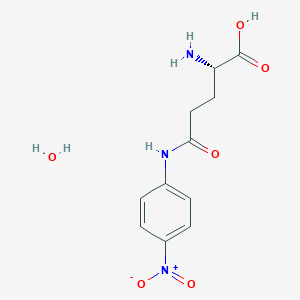
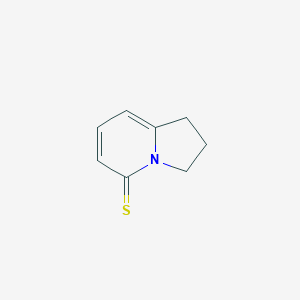
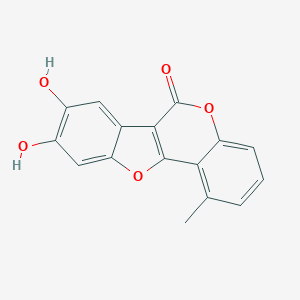
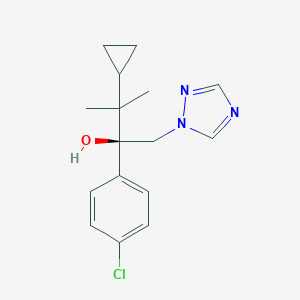
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
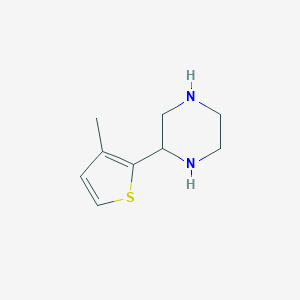
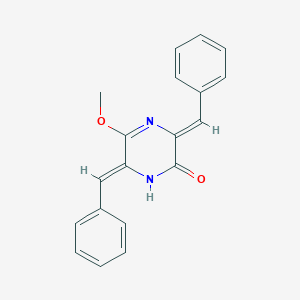
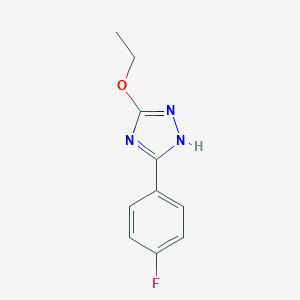
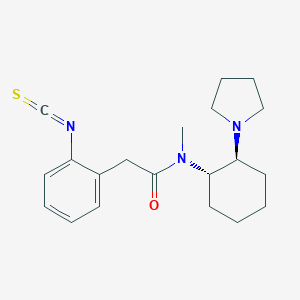
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
